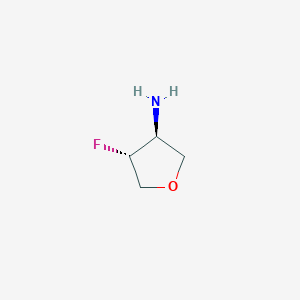![molecular formula C9H12O B3108349 7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one CAS No. 164716-95-4](/img/structure/B3108349.png)
7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one
Übersicht
Beschreibung
7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one is a bicyclic ketone with a unique structure that has garnered interest in various fields of chemistry. This compound is characterized by its fused ring system, which provides distinct chemical properties and reactivity.
Wirkmechanismus
Mode of Action
The mode of action of 7,7-Dimethylbicyclo[32It has been observed that the compound can be reduced by the fungus mortierella ramanniana and the enzyme 3α,20β-hydroxy-steroid dehydrogenase . The fungus reduces the compound to give the (6S)-endo-alcohol and the (6S)-exo-alcohol . In contrast, the enzyme gives the (6S)-endo-alcohol and recovers optically active ketone .
Biochemical Pathways
The compound’s interaction with the fungus Mortierella ramanniana and the enzyme 3α,20β-hydroxy-steroid dehydrogenase suggests it may play a role in certain enzymatic reactions .
Result of Action
The compound’s reduction by Mortierella ramanniana and 3α,20β-hydroxy-steroid dehydrogenase suggests it may have some influence on these biological entities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one can be achieved through several methods. One common approach involves the reduction of bicyclo[3.2.0]hept-2-en-6-one using dehydrogenase enzymes and the fungus Mortierella ramanniana . This method yields high optical purity of the desired product. Another method involves the use of a bio-Baeyer–Villiger reaction with Acinetobacter NCIMB 9871, which provides substituted oxabicyclooctanones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microbial reduction processes. The use of specific fungi and enzymes ensures high yield and purity, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form alcohols using dehydrogenase enzymes.
Oxidation: It can be oxidized to form lactones through bio-Baeyer–Villiger reactions.
Common Reagents and Conditions
Reduction: Dehydrogenase enzymes and fungi such as Mortierella ramanniana are commonly used.
Oxidation: Acinetobacter NCIMB 9871 is used for bio-Baeyer–Villiger reactions.
Substitution: Standard organic reagents and catalysts are employed depending on the desired substitution.
Major Products Formed
Alcohols: Formed through reduction reactions.
Lactones: Produced via oxidation reactions.
Wissenschaftliche Forschungsanwendungen
7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various natural products and complex molecules.
Biology: Employed in studies involving enzyme-catalyzed reactions and microbial transformations.
Medicine: Investigated for its potential in drug synthesis and as a precursor for bioactive compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.0]hept-2-en-6-one: A closely related compound with similar reactivity.
1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one: Another bicyclic ketone with different substitution patterns.
Uniqueness
7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one is unique due to its specific ring structure and the presence of two methyl groups at the 7-position. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various synthetic applications.
Eigenschaften
IUPAC Name |
7,7-dimethylbicyclo[3.2.0]hept-3-en-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-9(2)7-5-3-4-6(7)8(9)10/h3-4,6-7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTKXJPAGVDIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=CC2C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid](/img/structure/B3108313.png)


![Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3108335.png)




